molecular formula C10H12ClNO3S B14829605 N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide

N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14829605
M. Wt: 261.73 g/mol
InChI Key: LUIFOCQPGLOACP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

N-(5-chloro-2-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H12ClNO3S/c1-16(13,14)12-9-6-7(11)2-5-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

LUIFOCQPGLOACP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-cyclopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

5-Chloro-2-cyclopropoxyphenylamine+Methanesulfonyl chlorideThis compound+HCl\text{5-Chloro-2-cyclopropoxyphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Chloro-2-cyclopropoxyphenylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for sulfonamides often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The cyclopropoxy group can enhance the compound’s stability and its ability to interact with specific molecular targets .

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